molecular formula C12H16O2 B2747987 Ethyl 3-phenylbutanoate CAS No. 62690-29-3

Ethyl 3-phenylbutanoate

Cat. No. B2747987
CAS RN: 62690-29-3
M. Wt: 192.258
InChI Key: SJPWEMZQXWYDSY-UHFFFAOYSA-N
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Description

Ethyl 3-phenylbutanoate is a chemical compound with the CAS Number: 62690-29-3 . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . The IUPAC name for this compound is ethyl 3-phenylbutanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-phenylbutanoate consists of a phenyl group (a benzene ring) attached to a butanoate ester group . The InChI code for this compound is 1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-phenylbutanoate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 253.2±9.0 °C at 760 mmHg . The compound has a molar refractivity of 56.1±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 3.14 .

Scientific Research Applications

Synthesis of Anti-Hypertension Drugs

Ethyl 3-phenylbutanoate is used as an intermediate in the synthesis of various anti-hypertension drugs. The compound can be transformed into Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], which is a crucial precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are essential for preventing the formation of angiotensin II, a compound that raises blood pressure.

Biocatalytic Asymmetric Reduction

The compound undergoes biocatalytic asymmetric reduction to produce ®-2-Hydroxy-4-phenylbutanoate esters [®-HPBE]. This process is favored due to its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental friendliness . ®-HPBE is a key precursor for ACE inhibitors, which are significant in the pharmaceutical industry for managing hypertension.

Enzymatic Synthesis

Ethyl 3-phenylbutanoate is involved in enzymatic synthesis processes. Enzymes can catalyze the reduction of ethyl 2-oxo-4-phenylbutanoate to ®-EHPB, which is then used to create ACE inhibitors. This method is advantageous for its stereoselective reduction capabilities, providing a high yield of the desired enantiomer .

Microbial Transformation

Microbial cells can be employed to transform Ethyl 3-phenylbutanoate into valuable pharmaceutical intermediates. This transformation is part of a broader category of bioconversions that utilize microbial cells for the production of chiral alcohols, which are important for introducing chiral elements into pharmaceuticals .

Chiral Building Blocks for Pharmaceuticals

The compound serves as a chiral building block for the synthesis of various pharmaceuticals. Its transformation into ®-EHPB provides a chiral precursor that can be further processed into a range of drugs, including those used for treating cardiovascular diseases .

properties

IUPAC Name

ethyl 3-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPWEMZQXWYDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenylbutanoate

Synthesis routes and methods

Procedure details

According to the general procedure, a solution of ethyl 3-phenylbut-2-enoate (57 mg, 0.29 mmol) and iridium catalyst (S)-32 (9.4 mg, 0.0060 mmol, 2 mol %) in CH2Cl2 (3 mL) was hydrogenated. Removal of the solvent in vacuo and standard purification gave 34 (54 mg, 94%) as a colorless oil. [α]20D −55.2 (c 1.00, CHCl3); CSP HPLC analysis (Chiralcel OB-H; eluent: 99.5:0.5 hexanes/i-PrOH, 0.5 mL/min) determined a 95:5 er (90% ee) [tR(major) 11.99 min, tR(minor) 14.09 min]; 1H NMR (300 MHz, CDCl3) 7.33-7.17 (m, 5H), 4.08 (q, 2H, J=6.9 Hz), 3.35-3.23 (sextet, 1H, J=7.2 Hz), 2.66-2.50 (m, 2H), 1.31 (d, 3H, J=6.9 Hz), 1.19 (t, 3H, J=6.9 Hz) ppm; 13C NMR (75 MHz, CDCl3) 172.4, 145.7, 128.4, 126.7, 126.3, 60.2, 43.0, 36.5, 21.8, 14.1 ppm.
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

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